
(R)-1,3-decanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,3-decanediol is an organic compound with the molecular formula C10H22O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a ten-carbon chain, with the hydroxyl groups located at the first and third carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is important for its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
®-1,3-decanediol can be synthesized through various methods. One common approach involves the reduction of 1,3-decanedione using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction typically employs hydrogen gas (H2) in the presence of a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, ®-1,3-decanediol can be produced through the catalytic hydrogenation of 1,3-decanedione. This process involves the use of a continuous flow reactor to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to achieve high yield and enantiomeric purity of the desired ®-1,3-decanediol.
化学反应分析
Types of Reactions
®-1,3-decanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1,3-decanedione or 1,3-decanedioic acid.
Reduction: Decane.
Substitution: 1-chloro-3-decanol or 1-bromo-3-decanol.
科学研究应用
®-1,3-decanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of ®-1,3-decanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
相似化合物的比较
®-1,3-decanediol can be compared with other similar compounds, such as:
(S)-1,3-decanediol: The enantiomer of ®-1,3-decanediol, which has a different spatial arrangement of atoms and may exhibit different biological activities.
1,2-decanediol: A diol with hydroxyl groups at the first and second carbon atoms, which may have different chemical properties and reactivity.
1,4-decanediol: A diol with hydroxyl groups at the first and fourth carbon atoms, which may be used in different industrial applications.
The uniqueness of ®-1,3-decanediol lies in its specific chiral configuration, which can impart distinct chemical and biological properties compared to its isomers and other diols.
属性
分子式 |
C10H22O2 |
|---|---|
分子量 |
174.28 g/mol |
IUPAC 名称 |
(3R)-decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 |
InChI 键 |
ANWMPOLHSRXCNH-SNVBAGLBSA-N |
手性 SMILES |
CCCCCCC[C@H](CCO)O |
规范 SMILES |
CCCCCCCC(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



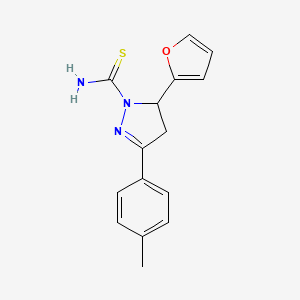
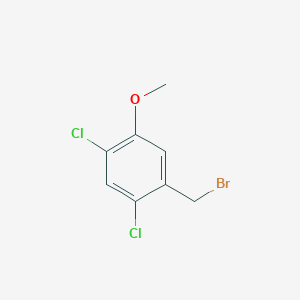
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)

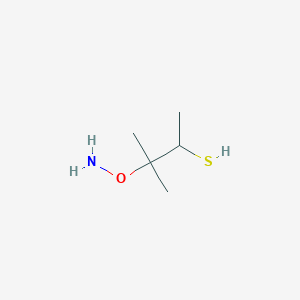
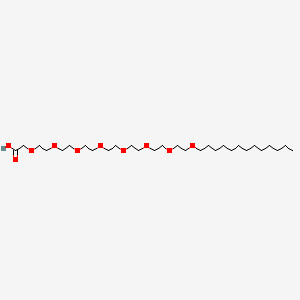
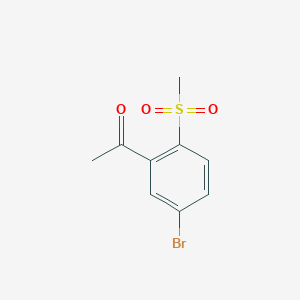
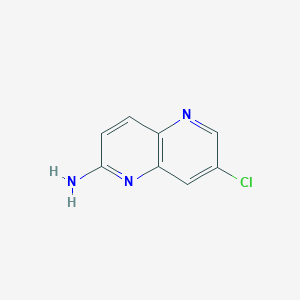
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
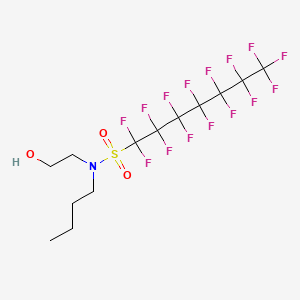
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)

